molecular formula C9H10KNO2 B6200160 potassium 2-(2-methylpyridin-3-yl)propanoate CAS No. 2680534-02-3

potassium 2-(2-methylpyridin-3-yl)propanoate

Cat. No.: B6200160
CAS No.: 2680534-02-3
M. Wt: 203.28 g/mol
InChI Key: COTTWWUFOSOFMI-UHFFFAOYSA-M
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Description

Potassium 2-(2-methylpyridin-3-yl)propanoate is an organic salt featuring a propanoate backbone substituted with a 2-methylpyridin-3-yl group at the α-carbon (Figure 1). The potassium counterion enhances its solubility in polar solvents compared to its ester or acid analogs. This compound is likely synthesized via neutralization of the corresponding carboxylic acid with potassium hydroxide or through reactions involving potassium bases, as seen in analogous synthetic routes (e.g., potassium carbonate in spirocyclic indoline synthesis) . Pyridine derivatives are widely utilized in pharmaceuticals, agrochemicals, and coordination chemistry due to their nitrogen-containing aromatic system, which facilitates hydrogen bonding and metal coordination.

Properties

CAS No.

2680534-02-3

Molecular Formula

C9H10KNO2

Molecular Weight

203.28 g/mol

IUPAC Name

potassium;2-(2-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C9H11NO2.K/c1-6(9(11)12)8-4-3-5-10-7(8)2;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

COTTWWUFOSOFMI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=N1)C(C)C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(2-methylpyridin-3-yl)propanoate typically involves the reaction of 2-(2-methylpyridin-3-yl)propanoic acid with a potassium base, such as potassium hydroxide. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion to the potassium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pH conditions. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(2-methylpyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Potassium 2-(2-methylpyridin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 2-(2-methylpyridin-3-yl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares potassium 2-(2-methylpyridin-3-yl)propanoate with structurally related propanoate derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Substituted Propanoate Esters

  • Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate (): Structure: Features a 2-amino-5-fluoropyridin-3-yl substituent and a methyl ester. Unlike the potassium salt, the methyl ester reduces water solubility but improves lipid membrane permeability, making it more suitable for drug delivery .
  • Ethyl 2-Methyl-3-(pyrrolidin-1-yl)propanoate (): Structure: Contains a pyrrolidine ring and ethyl ester. Comparison: The aliphatic pyrrolidine group increases basicity and steric bulk compared to the aromatic pyridine in the target compound. This structural difference may influence bioavailability and metabolic stability, as pyrrolidine derivatives are common in bioactive molecules (e.g., antipsychotics) .

Halogenated Derivatives

  • Methyl 3-bromo-2-(2-oxoindolin-3-ylidene)propanoate (): Structure: Bromine substituent and indoline-fused spiro system. The potassium salt’s lack of a halogen may limit its utility in such reactions but reduce toxicity risks .

Hydrazono Derivatives

  • 2-(2-(4-Fluorophenyl)hydrazono)propanoate (23) (): Structure: Hydrazone group linked to a 4-fluorophenyl moiety. Comparison: The hydrazone functionality enables pH-dependent tautomerism, useful in chelation or redox-active applications. In contrast, the pyridine group in the target compound offers aromatic stability and coordination sites for metals, suggesting divergent applications in catalysis or metallodrugs .

Oxetane-Containing Propanoates

  • Ethyl 2-(oxetan-3-ylidene)propanoate (): Structure: Oxetane ring fused to the propanoate backbone. Comparison: The oxetane ring improves metabolic stability and solubility in pharmaceuticals, while the pyridine group in the target compound may enhance π-π stacking interactions in drug-receptor binding. The potassium salt’s ionic nature could further modify pharmacokinetics compared to neutral esters .

Biological Activity

Potassium 2-(2-methylpyridin-3-yl)propanoate is a compound of interest in pharmacological and biochemical research due to its potential biological activities, particularly in enzyme modulation and receptor interaction. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a potassium salt derived from 2-(2-methylpyridin-3-yl)propanoic acid. Its unique structure allows it to interact with various biological targets, making it a subject of investigation in medicinal chemistry.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways. It is hypothesized to bind to active or allosteric sites on enzymes, altering their function and potentially leading to therapeutic effects.
  • Receptor Interaction : The compound may interact with various receptors, influencing signal transduction pathways. This interaction can modulate physiological responses, making it a candidate for drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential to inhibit specific enzymes involved in metabolic pathways
Receptor ModulationMay interact with receptors influencing signaling pathways
Therapeutic PotentialInvestigated for applications in drug development

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has shown that this compound can inhibit certain enzymes involved in metabolic processes. For instance, studies indicate its potential role in modulating enzyme activity related to neurotransmitter regulation, which could have implications for neurological disorders.
  • Pharmacological Applications : In drug development contexts, the compound has been explored for its ability to serve as a lead compound for creating new therapeutics targeting central nervous system disorders. The specificity of its action on particular receptors makes it a valuable candidate for further investigation .
  • Comparative Studies : Comparative analyses with similar compounds have highlighted the unique structural features of this compound that enhance its binding affinity and selectivity towards specific biological targets. This uniqueness is crucial for developing drugs with fewer side effects.

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